molecular formula C16H12FN7O B14925285 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14925285
M. Wt: 337.31 g/mol
InChI Key: CCOIFESFUJGWGB-UHFFFAOYSA-N
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Description

N~2~-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential anti-tumor activities and is part of a broader class of triazolo-pyrimidine derivatives, which are recognized for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N~2~-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound targets molecular pathways such as the Ras/Erk and PI3K/Akt pathways, leading to the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C16H12FN7O

Molecular Weight

337.31 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H12FN7O/c17-13-5-2-1-4-11(13)9-23-10-12(8-19-23)20-15(25)14-21-16-18-6-3-7-24(16)22-14/h1-8,10H,9H2,(H,20,25)

InChI Key

CCOIFESFUJGWGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=N3)F

Origin of Product

United States

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